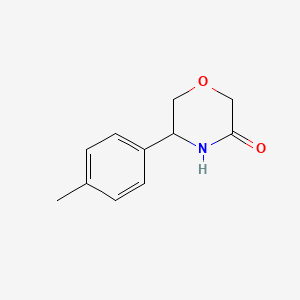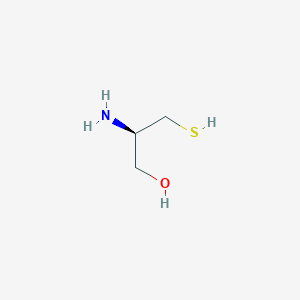![molecular formula C11H13BN2O3 B11756483 [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these typically require specific conditions and reagents.
Substitution Reactions: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
The oxadiazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It has been explored for its antibacterial, antifungal, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the design of materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenylboronic Acids: Compounds with a phenylboronic acid group are widely used in organic synthesis and medicinal chemistry.
Uniqueness
What sets [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is the combination of the oxadiazole ring and the boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Eigenschaften
Molekularformel |
C11H13BN2O3 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,2-3H2,1H3 |
InChI-Schlüssel |
HRRAVECJDVDMGY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





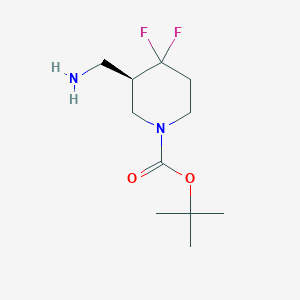
![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
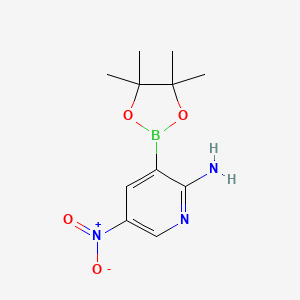
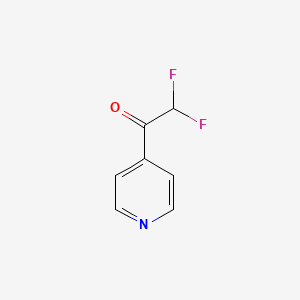
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
